molecular formula C14H18N2O2S B2368840 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione CAS No. 1008213-31-7

3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione

Cat. No. B2368840
CAS RN: 1008213-31-7
M. Wt: 278.37
InChI Key: DZSMLMDZUGXUEX-UHFFFAOYSA-N
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Description

Thiazolidine motifs, such as 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .


Synthesis Analysis

The synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives, which include 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione, has been reported using morpholine as a catalyst . The structures of these synthesized molecules were confirmed by their spectral IR, 1H NMR, and 13C NMR data .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS, containing one nitrogen and one sulfur atom . The specific molecular structure of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives, including “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione”, have been studied for their potential anticancer properties . The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in the synthesis of potential anticancer drugs .

Anticonvulsant Activity

Thiazolidine motifs have shown varied biological properties, including anticonvulsant activity . This makes them a potential candidate for the development of new anticonvulsant drugs.

Antimicrobial Activity

Thiazolidin-2,4-dione (TZD) analogues, including “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione”, exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases . This makes them a potential candidate for the development of new antimicrobial drugs.

Anti-inflammatory Activity

Thiazolidine motifs have also shown anti-inflammatory properties . This suggests that “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione” could potentially be used in the development of anti-inflammatory drugs.

Neuroprotective Activity

Thiazolidine motifs have demonstrated neuroprotective activity . This suggests that “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione” could potentially be used in the development of neuroprotective drugs.

Antioxidant Activity

Thiazolidin-2,4-dione (TZD) analogues, including “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione”, exhibit antioxidant action by scavenging reactive oxygen species (ROS) . This makes them a potential candidate for the development of new antioxidant drugs.

Hypoglycemic Activity

Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . This suggests that “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione” could potentially be used in the development of hypoglycemic drugs.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Activity

Thiazolidine-2,4-dione derivatives have been screened for their in vitro protein tyrosine phosphatase 1B (PTP1B) inhibition activity . This suggests that “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione” could potentially be used in the development of drugs targeting PTP1B.

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

3-butyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-3-4-8-16-13(17)12(19-14(16)18)15-11-7-5-6-10(2)9-11/h5-7,9,12,15H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSMLMDZUGXUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione

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